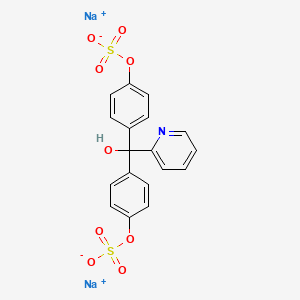

Sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate)

Description

Properties

Molecular Formula |

C18H13NNa2O9S2 |

|---|---|

Molecular Weight |

497.4 g/mol |

IUPAC Name |

disodium;[4-[hydroxy-pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |

InChI |

InChI=1S/C18H15NO9S2.2Na/c20-18(17-3-1-2-12-19-17,13-4-8-15(9-5-13)27-29(21,22)23)14-6-10-16(11-7-14)28-30(24,25)26;;/h1-12,20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |

InChI Key |

LXCYQYKPRNHANI-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])(C3=CC=C(C=C3)OS(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyridin-2-ylmethylene Bis(4,1-phenylene) Core

The core structure is synthesized by condensation reactions involving pyridine derivatives and phenolic compounds. The reaction conditions are controlled to ensure selective formation of the methylene bridge linking the pyridinyl and phenylene units.

- Starting materials often include 2-pyridinecarboxaldehyde and 4-hydroxybenzaldehyde derivatives.

- Condensation is typically catalyzed under acidic or basic conditions to form the hydroxy(pyridin-2-yl)methylene bis(4,1-phenylene) intermediate.

Sulfation of Phenolic Hydroxyl Groups

The critical step is the sulfation of the phenolic hydroxyl groups to form bis(sulfate) esters.

- Sulfation agents such as chlorosulfonic acid or sulfur trioxide-pyridine complexes are used.

- Reaction is performed under controlled temperature to avoid over-sulfation or decomposition.

- The reaction yields the bis(sulfate) ester intermediate.

Neutralization and Salt Formation

- The bis(sulfate) intermediate is neutralized with sodium hydroxide or sodium carbonate to form the disodium salt.

- This step is carefully controlled to maintain pH and avoid hydrolysis of sulfate esters.

Crystallization and Hydration

- The final product is crystallized from aqueous or mixed solvents to obtain the monohydrate form.

- Slow evaporation or diffusion methods are used to obtain high-purity crystals suitable for pharmaceutical use.

Research Findings and Optimization

Yield and Purity

- Optimized sulfation conditions yield high purity sodium picosulfate monohydrate with yields exceeding 70%.

- Control of temperature and reaction time is crucial to minimize side reactions.

Analytical Characterization

- Crystallographic studies confirm the sulfate ester formation and sodium coordination.

- Spectroscopic methods (NMR, IR) verify the integrity of the pyridinylmethylene bis(phenylene) backbone and sulfate groups.

Comparative Table of Preparation Parameters

| Step | Reagents/Conditions | Key Parameters | Outcome/Notes |

|---|---|---|---|

| Core formation | 2-pyridinecarboxaldehyde + 4-hydroxybenzaldehyde derivatives; acid/base catalyst | Temperature: 25-80°C; Time: 2-6 h | Formation of hydroxy(pyridin-2-yl)methylene bis(4,1-phenylene) intermediate |

| Sulfation | Chlorosulfonic acid or SO3-pyridine complex | Temperature: 0-10°C; Time: 1-3 h | Bis(sulfate) ester formation; control to avoid over-sulfation |

| Neutralization | NaOH or Na2CO3 aqueous solution | pH ~7-8; Temperature: RT | Formation of disodium salt |

| Crystallization & Hydration | Aqueous or mixed solvents; slow evaporation | Time: several days | Monohydrate crystals of sodium picosulfate |

Patents and Industrial Synthesis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, converting it to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenylene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride are used for substitution reactions.

Major Products

Oxidation: N-oxides of the pyridine ring.

Reduction: Hydroxyl derivatives of the pyridine ring.

Substitution: Halogenated phenylene derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Picosulfate sodium has demonstrated significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it was found to inhibit the growth of multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These bacteria are notorious for causing severe hospital-acquired infections. The compound's mechanism involves disrupting biofilm formation, which is crucial for bacterial survival and resistance .

2. Drug Formulation

The compound is utilized in drug formulations as a laxative agent. Its ability to draw water into the intestines helps facilitate bowel movements, making it beneficial for treating constipation. Picosulfate sodium is often included in over-the-counter laxatives due to its effectiveness and safety profile .

3. Enzyme Inhibition Studies

Research has indicated that picosulfate sodium may act as an inhibitor for certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease, where inhibition of these enzymes can enhance neurotransmitter levels .

Biochemical Applications

1. Synthesis of Derivatives

The compound serves as a precursor in the synthesis of various sulfonamide derivatives with enhanced biological activities. These derivatives have been studied for their potential roles as anti-cancer agents and enzyme inhibitors. For example, compounds derived from picosulfate sodium have shown promising results in inhibiting α-glucosidase and exhibiting anti-proliferative effects against cancer cell lines .

2. Bioavailability Studies

In silico studies conducted on picosulfate sodium derivatives have evaluated their pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Such studies are critical for understanding the viability of these compounds as therapeutic agents .

Material Science Applications

1. Polymer Chemistry

Picosulfate sodium has potential applications in polymer chemistry, particularly in the development of smart materials that respond to environmental stimuli. Its unique chemical structure can be modified to create polymers with specific properties suitable for various applications, including drug delivery systems and biosensors .

2. Surface Modification

The compound can be used in surface modification techniques to enhance the biocompatibility of materials used in medical implants. By modifying surfaces with picosulfate sodium, researchers aim to improve cell adhesion and reduce the risk of infection post-surgery .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial activity | Inhibits growth of Klebsiella pneumoniae |

| Laxative formulation | Effective for treating constipation | |

| Enzyme inhibition | Potential treatment for Alzheimer's disease | |

| Biochemical | Synthesis of derivatives | Anti-cancer properties observed |

| Bioavailability studies | Favorable ADME profiles noted | |

| Material Science | Polymer chemistry | Development of smart materials |

| Surface modification | Enhanced biocompatibility for medical implants |

Mechanism of Action

The mechanism of action of sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s ability to chelate metal ions plays a crucial role in its biological activity. It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous molecules:

Structural Analogs with Heterocyclic Cores

- Bis(thienopyridines) linked to arene/heteroarene cores (): These compounds replace the pyridine ring with thienopyridine, altering electronic properties and reactivity. However, sodium (hydroxy(pyridin-2-yl)methylene)bis(sulfate) offers superior water solubility due to its ionic sulfate groups, unlike the neutral thienopyridine derivatives .

- Benzimidazole-sulfonyl derivatives (): Compounds like {4-[5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt feature a benzimidazole core instead of pyridine. The benzimidazole moiety confers acidity to the NH group, enabling proton exchange, while the sulfate groups in the target compound enhance hydrophilicity and salt stability .

Functional Group Variations

4,4′-(((1,3-Phenylenebis(diazomethylene))bis(4,1-phenylene))bis(oxy))dianiline ():

This analog contains diazo (-N=N-) groups instead of sulfate esters. Diazo groups impart photolytic instability and explosive tendencies under heat, limiting pharmaceutical utility. In contrast, the sulfate groups in the target compound improve aqueous solubility and metabolic excretion, making it safer for biomedical use .- Symmetric dimaleamic acids (): Derivatives like (2Z,2′Z)-4,4′-((oxybis(4,1-phenylene))bis(azanediyl))bis(4-oxobut-2-enoic acid) feature maleamic acid termini. These act as bidentate ligands for metal-organic frameworks (MOFs), whereas the target compound’s sulfate groups may coordinate metals but with weaker binding affinity compared to carboxylate or azanediyl groups .

Coordination Polymers and Ligands

- Bis(tetrazolato)-based coordination polymers ():

Ligands such as 2,2'-(4,4'-(4,4'-oxybis(4,1-phenylene)bis(diazene-2,1-diyl))bis(4,1-phenylene))bis(azanediyl)bis(oxomethylene)dibenzoic acid (DDE) form coordination polymers with transition metals (Cu²⁺, Co²⁺). The target compound’s sulfate groups lack the carboxylate’s chelating strength, reducing its utility in polymer synthesis but enhancing solubility for pharmaceutical formulations .

Pharmacological and Industrial Relevance

- Pharmaceutical impurity standards ():

The compound is structurally related to 2-[(RS)-(Pyridin-2-yl)[4-(sulphonatooxy)phenyl]methyl]phenyl disodium sulphate, an impurity in bisoprolol fumarate synthesis. Differences in substitution patterns (e.g., sulfonate vs. sulfate) affect chromatographic retention times and regulatory thresholds . - Simpler aromatic sulfates (): Sodium salicylate and ethyl salicylate lack the pyridinylmethylene bridge, resulting in lower molecular weight and faster renal clearance. The target compound’s bulkier structure may prolong systemic exposure, necessitating controlled dosing in therapeutics .

Biological Activity

Sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate), also known by its CAS number 2379878-05-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of Sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) is , with a molecular weight of approximately 432.45 g/mol. The compound features a pyridine ring and phenylene groups, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that derivatives of similar compounds exhibit significant antimicrobial properties against various pathogens. For instance, compounds with similar structural motifs have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Inhibition of Biofilm Formation : The compound has been reported to inhibit biofilm formation, which is crucial in treating chronic infections. In vitro studies showed a superior reduction in biofilm mass compared to standard antibiotics like Ciprofloxacin .

- Enzyme Inhibition : Research indicates that related compounds act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .

Study 1: Antimicrobial Evaluation

In a comprehensive study, various derivatives of sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) were evaluated for their antimicrobial properties. The study utilized the broth microdilution technique to determine MICs, MBCs (minimum bactericidal concentrations), and MFCs (minimum fungicidal concentrations). The results highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.5 | 1.0 |

Study 2: Cytotoxicity Assessment

The cytotoxicity of sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) was assessed using normal cell lines. The results indicated low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting a favorable safety profile for potential therapeutic applications.

| Cell Line | IC50 (μM) |

|---|---|

| Normal Human Fibroblasts | >60 |

| HepG2 Cancer Cells | >60 |

Q & A

Q. Analytical Workflow :

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase (methanol:sodium acetate buffer, pH 4.6, 65:35) at 1.0 mL/min. Detect at 254 nm .

- LOQ : 0.05% for impurities via external calibration.

- Challenges : Co-elution of stereoisomers. Resolve with chiral columns (e.g., Chiralpak IA) or ion-pair chromatography.

How should stability studies be designed to assess degradation under physiological conditions?

Advanced Research Question

Evaluate hydrolytic stability via accelerated testing:

- pH dependence : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor sulfate ester cleavage by HPLC .

- Thermal stability : Store at 40°C/75% RH for 6 months; track mass loss (TGA) and discoloration.

- Mechanistic insight : Pseudo-first-order kinetics for hydrolysis. Calculate t₁/₂ (e.g., 14 days at pH 7.4).

Contradiction Alert : Conflicting degradation rates may arise from buffer catalysis. Use non-nucleophilic buffers (e.g., HEPES) for validation.

What mechanistic insights exist for sulfate ester hydrolysis in this compound?

Advanced Research Question

The hydrolysis pathway is pH-dependent:

- Acidic conditions : Protonation of sulfate oxygen leads to C–O bond cleavage, releasing H₂SO₄ .

- Alkaline conditions : OH⁻ attack at the sulfur center forms inorganic sulfate.

Experimental Design : - Kinetic studies : Use stopped-flow spectrophotometry to measure rate constants (kₒbₛ) at varying pH.

- Isotope labeling : Track ¹⁸O incorporation in hydrolysis products via GC-MS.

Contradiction Note : Reported activation energies (Eₐ) vary between 50–70 kJ/mol. Reconcile by verifying temperature control (±0.1°C) in kinetic experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.